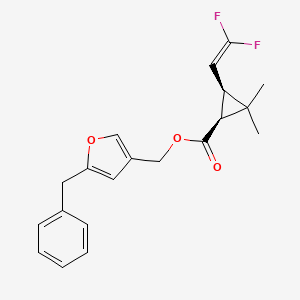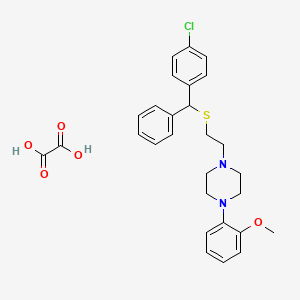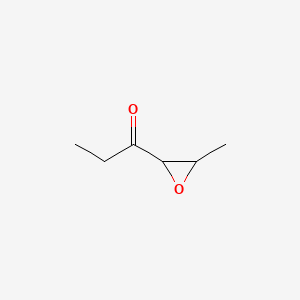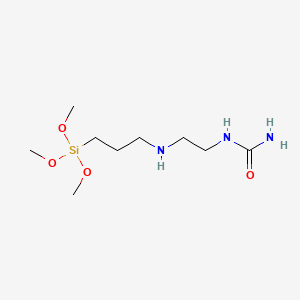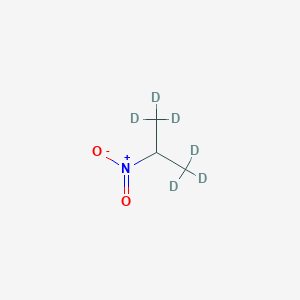
2-Nitropropane-1,1,1,3,3,3-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitropropane-1,1,1,3,3,3-D6 is a deuterated form of 2-nitropropane, where six hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It has the molecular formula C3HD6NO2 and a molecular weight of 95.13 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitropropane-1,1,1,3,3,3-D6 typically involves the nitration of deuterated propane. The reaction conditions often include the use of nitric acid and a catalyst under controlled temperature and pressure to ensure the selective nitration of the propane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the vapor-phase nitration of deuterated propane, which is then purified through distillation and other separation techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitropropane-1,1,1,3,3,3-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroalkanes and other oxidized products.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Nucleophiles: Such as hydroxide ions or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroalkanes, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Nitropropane-1,1,1,3,3,3-D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of the compound into biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Nitropropane-1,1,1,3,3,3-D6 involves its interaction with various molecular targets and pathways. As a stable isotope-labeled compound, it does not exert biological effects directly but is used to trace and study the behavior of its non-deuterated counterpart in different systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitropropane: The non-deuterated form of the compound.
1-Nitropropane: A structural isomer with different chemical properties.
Nitromethane: A simpler nitroalkane with similar reactivity
Uniqueness
2-Nitropropane-1,1,1,3,3,3-D6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace the compound in complex systems .
Eigenschaften
Molekularformel |
C3H7NO2 |
|---|---|
Molekulargewicht |
95.13 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexadeuterio-2-nitropropane |
InChI |
InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
FGLBSLMDCBOPQK-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])[N+](=O)[O-] |
Kanonische SMILES |
CC(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
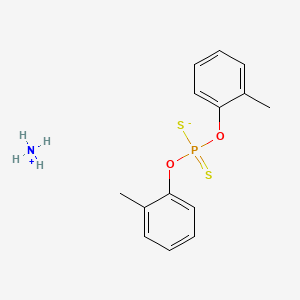
![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)

